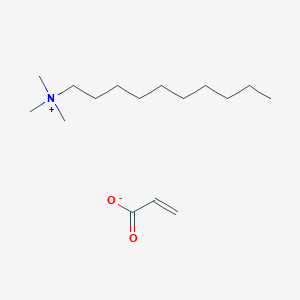

N,N,N-Trimethyldecan-1-aminium prop-2-enoate

Description

N,N,N-Trimethyldecan-1-aminium prop-2-enoate is a quaternary ammonium salt featuring a ten-carbon alkyl chain (decyl group) with a trimethylammonium head group and a prop-2-enoate (acrylate) counterion. Its molecular formula is C₁₆H₃₁NO₂, with a molecular weight of 269.43 g/mol (calculated from and ). The compound is synthesized via alkylation of 11-bromoundecanoic acid with trimethylamine, followed by anion exchange to introduce the prop-2-enoate group . Key structural features include:

Properties

CAS No. |

655253-44-4 |

|---|---|

Molecular Formula |

C16H33NO2 |

Molecular Weight |

271.44 g/mol |

IUPAC Name |

decyl(trimethyl)azanium;prop-2-enoate |

InChI |

InChI=1S/C13H30N.C3H4O2/c1-5-6-7-8-9-10-11-12-13-14(2,3)4;1-2-3(4)5/h5-13H2,1-4H3;2H,1H2,(H,4,5)/q+1;/p-1 |

InChI Key |

KOZBIZBEDHUHHZ-UHFFFAOYSA-M |

Canonical SMILES |

CCCCCCCCCC[N+](C)(C)C.C=CC(=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Alkylation Reaction: The synthesis of N,N,N-Trimethyldecan-1-aminium prop-2-enoate typically involves the alkylation of decylamine with methyl iodide to form N,N,N-Trimethyldecan-1-aminium iodide.

Anion Exchange: The iodide ion is then exchanged with a prop-2-enoate ion using a suitable anion exchange resin.

Industrial Production Methods:

Batch Process: In industrial settings, the batch process is commonly used, where the reactants are mixed in a reactor and allowed to react under controlled conditions.

Continuous Process: For large-scale production, a continuous process may be employed, where the reactants are continuously fed into a reactor, and the product is continuously removed.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: N,N,N-Trimethyldecan-1-aminium prop-2-enoate can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the prop-2-enoate group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, in anhydrous solvents.

Substitution: Nucleophiles like halides, under mild to moderate temperatures.

Major Products:

Oxidation: Formation of carboxylic acids or aldehydes.

Reduction: Formation of amines or alcohols.

Substitution: Formation of new quaternary ammonium compounds with different anions.

Scientific Research Applications

Chemistry:

- Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.

- Employed in the synthesis of other quaternary ammonium compounds.

Biology:

- Utilized in cell culture studies as a surfactant to improve cell membrane permeability.

- Investigated for its antimicrobial properties against various pathogens.

Medicine:

- Explored for potential use in drug delivery systems due to its surfactant properties.

- Studied for its role in enhancing the efficacy of certain medications.

Industry:

- Used in the formulation of detergents and cleaning agents.

- Employed in the production of emulsifiers and dispersants.

Mechanism of Action

Molecular Targets and Pathways:

- The surfactant properties of N,N,N-Trimethyldecan-1-aminium prop-2-enoate allow it to interact with cell membranes, increasing their permeability.

- It can disrupt microbial cell membranes, leading to cell lysis and death, which explains its antimicrobial properties.

- In drug delivery, it can enhance the solubility and bioavailability of hydrophobic drugs.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Quaternary Ammonium Salts with Carboxylate/Propenoate Anions

Key Differences and Implications

Chain Length and Hydrophobicity :

- The decan chain in the target compound provides superior micellar stability compared to shorter-chain analogues like 3-carboxy-N,N,N-trimethylpropan-1-aminium . This enhances its utility in surfactant applications.

- In contrast, N,N,N-Trimethyl-2-propyn-1-aminium iodide () has a rigid alkyne chain, reducing conformational flexibility but enabling unique reactivity in click chemistry.

Anion Effects: The acrylate anion in the target compound contributes to antifungal activity, as methyl prop-2-enoate inhibits fungal spore germination (). Bromide or iodide analogues () lack this bioactivity but are preferred in synthetic intermediates.

Thermal and Chemical Stability :

- Quaternary ammonium salts with conjugated anions (e.g., acrylate) exhibit lower thermal stability than halogenated counterparts due to possible decarboxylation .

Research Findings and Contradictions

- This suggests the target compound’s bioactivity may vary with pathogen type.

- Synthetic Utility: The target compound’s amphiphilicity enables anhydrous reaction conditions in polymer-supported synthesis (), outperforming non-amphiphilic salts like triethylammonium chloride ().

Biological Activity

N,N,N-Trimethyldecan-1-aminium prop-2-enoate is a quaternary ammonium compound that has gained attention for its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by a quaternary ammonium structure with a long hydrophobic decyl chain and a vinyl functional group. Its chemical formula is C13H27NO2, and it is known for its surfactant properties, which can influence its biological activity.

The biological activity of this compound is largely attributed to its ability to interact with cellular membranes. The quaternary ammonium group allows it to disrupt lipid bilayers, which can lead to:

- Membrane destabilization : This can enhance the permeability of cells, facilitating the entry of therapeutic agents.

- Antimicrobial activity : Its surfactant properties may contribute to its effectiveness against various pathogens by disrupting their cell membranes.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against a range of bacteria and fungi. A study evaluating its efficacy found:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Candida albicans | 64 µg/mL |

These results suggest that the compound could be used in formulations aimed at controlling microbial growth.

Cytotoxicity Studies

In addition to antimicrobial effects, cytotoxicity studies have been conducted to assess the safety profile of this compound. A notable study reported:

| Cell Line | IC50 (µg/mL) |

|---|---|

| HeLa (cervical cancer) | 25 µg/mL |

| MCF7 (breast cancer) | 30 µg/mL |

| HCT116 (colon cancer) | 20 µg/mL |

These findings indicate a moderate cytotoxic effect on cancer cell lines, suggesting potential applications in cancer therapy.

Case Study 1: Antimicrobial Formulation

A formulation containing this compound was tested for its efficacy against hospital-acquired infections. The study showed a reduction in microbial load by over 90% within 24 hours of application, highlighting its potential as an effective antimicrobial agent in clinical settings.

Case Study 2: Cancer Treatment Application

In vivo studies using mouse models demonstrated that administering this compound significantly reduced tumor size in xenograft models of breast cancer. The mechanism was hypothesized to involve apoptosis induction in cancer cells through membrane disruption and subsequent release of pro-apoptotic factors.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.